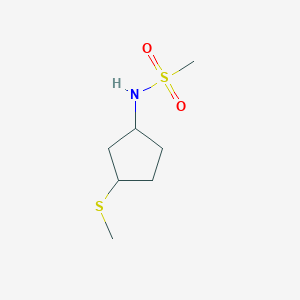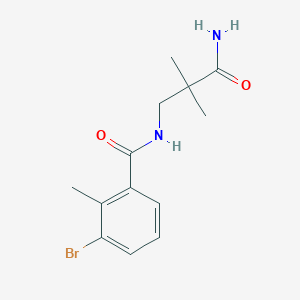
5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide, also known as A-841720, is a synthetic compound that belongs to the class of furan carboxamides. It has been extensively studied for its potential applications in the field of medicinal chemistry. A-841720 has been shown to exhibit potent activity against a variety of biological targets, including enzymes and receptors.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against a variety of biological targets, including enzymes and receptors. This compound has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of a variety of enzymes and receptors, including cyclooxygenase-2 (COX-2), interleukin-1β converting enzyme (ICE), and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and interleukin-6 (IL-6), and to reduce the expression of COX-2. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has also been extensively studied, and its activity against various biological targets has been well characterized. However, this compound also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways. Additionally, its efficacy and safety in humans are not yet known, and further preclinical and clinical studies are needed to evaluate its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide. One potential direction is to further characterize its molecular targets and pathways to better understand its mechanism of action. Another direction is to evaluate its efficacy and safety in animal models and humans. Additionally, this compound could be further optimized to improve its potency, selectivity, and pharmacokinetic properties. Finally, this compound could be tested for its potential use in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide involves a multi-step process that starts with the reaction of 5-chlorofuran-2-carboxylic acid with thionyl chloride to form 5-chlorofuran-2-carbonyl chloride. This intermediate is then reacted with 2,2-difluoroethylamine to form the target compound, this compound. The synthesis has been optimized to yield high purity and yield of the target compound.
Eigenschaften
IUPAC Name |
5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO2/c8-5-2-1-4(13-5)7(12)11-3-6(9)10/h1-2,6H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULORAEPIJLAYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C(=O)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide](/img/structure/B6629025.png)
![[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol](/img/structure/B6629026.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B6629033.png)
![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)

![2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol](/img/structure/B6629046.png)

![3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6629059.png)
![3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B6629065.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629067.png)

![2-Chloro-4-[(2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B6629095.png)
![3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid](/img/structure/B6629099.png)
